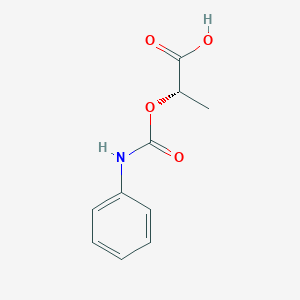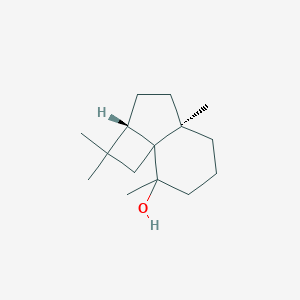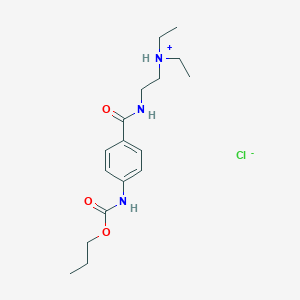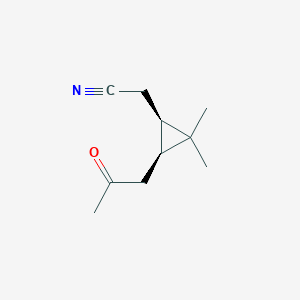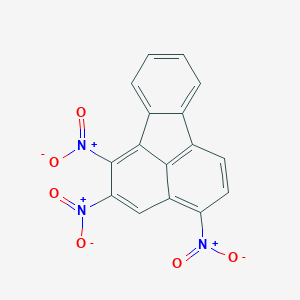![molecular formula C19H25IN8O13P2 B034364 [(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate CAS No. 104576-78-5](/img/structure/B34364.png)
[(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Poly(2-aminodeoxyadenylate-5-iododeoxyuridylate) is a synthetic polymer composed of alternating units of 2-aminodeoxyadenylate and 5-iododeoxyuridylate.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of poly(2-aminodeoxyadenylate-5-iododeoxyuridylate) typically involves the polymerization of monomeric units of 2-aminodeoxyadenylate and 5-iododeoxyuridylate. The reaction conditions often include the use of specific catalysts and solvents to facilitate the polymerization process. The exact synthetic route may vary depending on the desired properties of the final polymer .
Industrial Production Methods
Industrial production of poly(2-aminodeoxyadenylate-5-iododeoxyuridylate) involves large-scale polymerization processes. These processes are optimized for efficiency and yield, often utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
化学反应分析
Types of Reactions
Poly(2-aminodeoxyadenylate-5-iododeoxyuridylate) can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the polymer’s structure and properties.
Substitution: Substitution reactions can introduce different functional groups into the polymer, altering its chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups that enhance the polymer’s reactivity .
科学研究应用
Poly(2-aminodeoxyadenylate-5-iododeoxyuridylate) has a wide range of scientific research applications, including:
Chemistry: The polymer is used as a model compound for studying polymerization mechanisms and reaction kinetics.
Biology: It serves as a tool for investigating nucleic acid interactions and enzyme activities.
作用机制
The mechanism by which poly(2-aminodeoxyadenylate-5-iododeoxyuridylate) exerts its effects involves interactions with various molecular targets. These interactions can include binding to nucleic acids, proteins, and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the context in which the polymer is used, such as in biological assays or material science applications .
相似化合物的比较
Poly(2-aminodeoxyadenylate-5-iododeoxyuridylate) can be compared to other similar compounds, such as:
Poly(adenylate-uridylate): This polymer lacks the amino and iodine modifications, resulting in different chemical and biological properties.
Poly(2-aminodeoxyadenylate-5-bromodeoxyuridylate):
Poly(2-aminodeoxyadenylate-5-chlorodeoxyuridylate): Similar to the bromine-substituted polymer, this compound has distinct properties due to the presence of chlorine.
Poly(2-aminodeoxyadenylate-5-iododeoxyuridylate) is unique in its combination of amino and iodine modifications, which confer specific chemical and biological properties that are not observed in other similar compounds .
属性
CAS 编号 |
104576-78-5 |
|---|---|
分子式 |
C19H25IN8O13P2 |
分子量 |
762.3 g/mol |
IUPAC 名称 |
[(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C19H25IN8O13P2/c20-7-3-27(19(31)26-17(7)30)12-1-8(29)10(39-12)4-38-43(35,36)41-9-2-13(40-11(9)5-37-42(32,33)34)28-6-23-14-15(21)24-18(22)25-16(14)28/h3,6,8-13,29H,1-2,4-5H2,(H,35,36)(H,26,30,31)(H2,32,33,34)(H4,21,22,24,25)/t8-,9-,10+,11+,12+,13+/m0/s1 |
InChI 键 |
WJUYKRRVWABHPS-LSUSWQKBSA-N |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C(N=C(N=C54)N)N)O |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O)N4C=NC5=C(N=C(N=C54)N)N)O |
规范 SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C(N=C(N=C54)N)N)O |
Key on ui other cas no. |
104576-78-5 |
同义词 |
PADA-5-IDU poly(2-aminodeoxyadenylate-5-iododeoxyuridylate) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


